

A Comprehensive Review of 2-Hydroxy-4-methylpyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-4-methylpyrimidine**

Cat. No.: **B092982**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

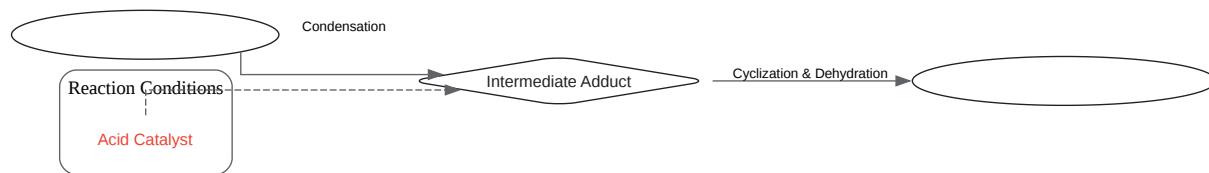
Abstract

2-Hydroxy-4-methylpyrimidine, a key heterocyclic scaffold, serves as a versatile building block in the synthesis of a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of its synthesis, chemical properties, spectroscopic characterization, and burgeoning role in medicinal chemistry. Particular emphasis is placed on its utility as a precursor for antiviral and antitumor agents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the study and application of this important chemical entity.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic structure found in a multitude of biologically essential molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made the pyrimidine

scaffold a privileged structure in medicinal chemistry and drug discovery.[1][2] Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5]


2-Hydroxy-4-methylpyrimidine, also known as 4-methyl-2(1H)-pyrimidinone in its keto tautomeric form, is a substituted pyrimidine that has garnered significant interest as a key intermediate in the synthesis of more complex therapeutic agents.[3] Its strategic placement of a hydroxyl (or keto) group and a methyl group on the pyrimidine ring provides reactive sites for further chemical modifications, making it an ideal starting material for the construction of diverse molecular architectures with potential therapeutic applications. This guide will delve into the critical aspects of **2-hydroxy-4-methylpyrimidine**, from its synthesis and characterization to its application in the development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of **2-hydroxy-4-methylpyrimidine** is most commonly achieved through a condensation reaction that is a variation of the well-established Biginelli reaction.[6] This approach typically involves the cyclocondensation of a β -dicarbonyl compound, in this case, ethyl acetoacetate, with urea in the presence of a catalyst.

General Synthesis Pathway

The reaction proceeds by the condensation of the enolate of ethyl acetoacetate with urea, followed by cyclization and dehydration to form the pyrimidine ring. The reaction is often catalyzed by an acid.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **2-Hydroxy-4-methylpyrimidine**.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of **2-hydroxy-4-methylpyrimidine** hydrochloride is as follows:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and urea in a suitable solvent, such as ethanol.
- Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often the hydrochloride salt, may precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash with a cold solvent to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization.

Chemical and Physical Properties

2-Hydroxy-4-methylpyrimidine is typically handled as its hydrochloride salt, which is a white to off-white crystalline powder.^[3] Key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5348-51-6 (hydrochloride)	[3][7][8][9][10][11]
Molecular Formula	C ₅ H ₆ N ₂ O · HCl	[8]
Molecular Weight	146.57 g/mol	[3][7][8]
Appearance	White to off-white crystalline powder	[3]
Melting Point	243 °C (decomposes)	[7]
Solubility	Soluble in water	[3]

Structural Elucidation and Tautomerism

The structural characterization of **2-hydroxy-4-methylpyrimidine** is crucial for understanding its reactivity and biological interactions. Spectroscopic techniques are instrumental in this regard.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts of the protons and carbons in the pyrimidine ring and the methyl group provide definitive structural information. NMR data for the hydrochloride salt in DMSO-d₆ is available in the literature.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl group (or N-H and C=O in the keto form), C-H bonds, and the pyrimidine ring vibrations can be observed.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.

Tautomerism: The Keto-Enol Equilibrium

Hydroxypyrimidines, including **2-hydroxy-4-methylpyrimidine**, can exist in tautomeric forms: the hydroxy (enol) form and the keto (amide) form.[12][13] The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. Computational

studies on related hydroxypyrimidines have shown that the relative stability of the tautomers is a key determinant of their chemical and biological properties.[\[12\]](#)[\[14\]](#) Understanding this tautomeric equilibrium is critical, as it can affect the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for its interaction with biological targets.

Caption: Keto-enol tautomerism of **2-Hydroxy-4-methylpyrimidine**.

Applications in Drug Discovery and Development

The primary utility of **2-hydroxy-4-methylpyrimidine** in the pharmaceutical industry is as a versatile chemical intermediate.[\[3\]](#) Its structure allows for the facile introduction of various substituents, leading to the generation of large libraries of compounds for biological screening.

Role as a Synthetic Building Block

2-Hydroxy-4-methylpyrimidine is a valuable precursor for the synthesis of more complex heterocyclic systems with therapeutic potential. The hydroxyl group can be converted into a leaving group, such as a chloride, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities at the 2-position of the pyrimidine ring.

Antiviral and Antitumor Potential of Derivatives

Numerous studies have highlighted the antiviral and antitumor activities of pyrimidine derivatives.[\[6\]](#)[\[15\]](#)[\[16\]](#) While specific biological activity data for **2-hydroxy-4-methylpyrimidine** itself is limited in the public domain, its derivatives have shown promise. For instance, formazan derivatives synthesized from 2-amino-4-hydroxy-6-methylpyrimidine (a closely related compound) have demonstrated activity against the MCF-7 breast cancer cell line.[\[4\]](#)[\[17\]](#)

The general mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.[\[4\]](#)[\[18\]](#) For example, some pyrimidine-based drugs are known to target epidermal growth factor receptor (EGFR) kinases, which are often overexpressed in various cancers.[\[1\]](#)

In the context of antiviral research, pyrimidine nucleoside analogs are a well-established class of drugs. While **2-hydroxy-4-methylpyrimidine** is not a nucleoside itself, it serves as a scaffold for the synthesis of non-nucleoside inhibitors that can target viral enzymes or replication processes.[\[6\]](#)

Quantitative Biological Data of Pyrimidine Derivatives

The following table summarizes some of the reported in vitro biological activities of various pyrimidine derivatives, illustrating the therapeutic potential of this class of compounds. It is important to note that these are for more complex derivatives and not the parent **2-hydroxy-4-methylpyrimidine**.

Compound Class	Target/Cell Line	Activity Metric	Value (μM)	Reference(s)
Pyrazolo[3,4-d]pyrimidine Derivatives	LoVo (Colon Cancer)	IC ₅₀	0.08 - 15.4	[2]
Pyrimidine-5-carbonitrile Derivatives	HCT-116 (Colon Cancer)	IC ₅₀	1.14 - 32.16	
3,4-Dihydropyrimidin-2(1H)-one Derivatives	U87 (Glioma)	IC ₅₀	9.3 - 12.02	
Pyrido[2,3-d]pyrimidine Derivatives	A549 (Lung Cancer)	Cytotoxicity	Strong at 100 μM	[19]

Experimental Methodologies for Biological Evaluation

To assess the therapeutic potential of new derivatives of **2-hydroxy-4-methylpyrimidine**, a range of in vitro biological assays are employed.

In Vitro Anticancer Activity Assessment

A standard method for evaluating the anticancer potential of a compound is the MTT assay.

Protocol: MTT Assay for Cytotoxicity

- Cell Culture: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (typically 48-72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Quantification: Measure the absorbance of the solution using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).[2][4]

In Vitro Antiviral Activity Assessment

The antiviral activity of compounds is often evaluated using a plaque reduction assay or a cytopathic effect (CPE) inhibition assay.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

- Cell Seeding: Seed host cells susceptible to the virus of interest in a 96-well plate.
- Virus Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).
- Compound Treatment: Simultaneously, treat the cells with different concentrations of the test compound.
- Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
- Evaluation: Visually assess the protection against virus-induced CPE under a microscope. Alternatively, cell viability can be quantified using assays like the MTT assay.

- Data Analysis: Determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced death).[\[6\]](#)

Future Perspectives and Conclusion

2-Hydroxy-4-methylpyrimidine is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable starting material for the development of novel therapeutic agents. While the direct biological activity of the parent compound is not extensively documented, the proven efficacy of its more complex derivatives in antiviral and anticancer applications underscores the importance of the pyrimidine scaffold.

Future research in this area will likely focus on the synthesis of new libraries of **2-hydroxy-4-methylpyrimidine** derivatives with diverse substitutions to explore a wider range of biological targets. A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective drug candidates. Furthermore, detailed investigations into the mechanisms of action of these compounds will be crucial for their advancement through the drug development pipeline. The continued exploration of this simple yet powerful heterocyclic building block holds great promise for the discovery of next-generation therapeutics.

References

- Guidechem. **2-Hydroxy-4-methylpyrimidine** hydrochloride 5348-51-6 wiki. URL
- Benchchem.
- ChemicalBook. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum. URL
- BLD Pharm. 5348-51-6|**2-Hydroxy-4-methylpyrimidine** Hydrochloride. URL
- Recent Advances in Pyrimidine-Based Drugs. PMC. URL
- NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. URL
- ResearchGate. Chemical structure and IC50 values for compounds 1 and 2. URL
- PubMed. Synthesis and pharmacological properties of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)
- ChemicalBook. **2-Hydroxy-4-methylpyrimidine** hydrochloride | 5348-51-6. URL
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. URL
- Sigma-Aldrich. **2-Hydroxy-4-methylpyrimidine** 97 5348-51-6. URL
- Santa Cruz Biotechnology. **2-Hydroxy-4-methylpyrimidine**, Hydrochloride | CAS 5348-51-6. URL

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. URL
- ResearchGate. Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. URL
- Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. URL
- ResearchGate.
- ResearchGate.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. URL
- Benchchem. The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. URL
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFR790M inhibitors. NIH. URL
- Biosynth. **2-Hydroxy-4-methylpyrimidine HCl** | 5348-51-6 | FH24264. URL
- Arizona Board of Regents.
- Pharmaffiliates. CAS No : 5348-51-6 | Product Name : **2-Hydroxy-4-methylpyrimidine**, Hydrochloride. URL
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. URL
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. URL
- Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. PMC. URL
- Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one deriv
- Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides. PubMed. URL
- ResearchGate. (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. URL
- ResearchGate.
- Arctom Scientific. CAS NO. 5348-51-6 | **2-Hydroxy-4-methylpyrimidine** hydrochloride. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-methylpyrimidine hydrochloride | 5348-51-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-Hydroxy-4-methylpyrimidine HCl | 5348-51-6 | FH24264 [biosynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. arctomsci.com [arctomsci.com]
- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. experts.azregents.edu [experts.azregents.edu]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFR790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Review of 2-Hydroxy-4-methylpyrimidine: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092982#comprehensive-literature-review-of-2-hydroxy-4-methylpyrimidine-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com